N-methoxybenzamide
Overview
Description
N-Methoxybenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a methoxy group (-OCH3) attached to the nitrogen atom of the benzamide structure
Mechanism of Action
- The primary target of N-methoxybenzamide is poly(ADP-ribose) polymerase 1 (PARP1) . PARP1 is an enzyme involved in DNA repair, specifically the base excision repair (BER) pathway. It catalyzes the poly(ADP-ribosyl)ation of acceptor proteins, influencing chromatin architecture and DNA metabolism .
Target of Action
Biochemical Analysis
Biochemical Properties
N-methoxybenzamide plays a significant role in biochemical reactions . It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxybenzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with methoxyamine hydrochloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N-Methoxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-methoxybenzoic acid.
Reduction: Reduction reactions can convert this compound to N-methoxybenzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-Methoxybenzoic acid.
Reduction: N-Methoxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: this compound derivatives have shown potential as therapeutic agents in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
N-Methoxybenzamide can be compared with other benzamide derivatives such as:
N-Methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
N-Ethoxybenzamide: Contains an ethoxy group (-OCH2CH3) instead of a methoxy group.
N-Propoxybenzamide: Features a propoxy group (-OCH2CH2CH3) in place of the methoxy group.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQZQTQFQFYBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493682 | |
Record name | N-Methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2446-51-7 | |
Record name | N-Methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-methoxybenzamide?
A1: this compound has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: While the provided articles focus primarily on synthetic applications, common characterization techniques for this compound and its derivatives include NMR spectroscopy (1H and 13C), IR spectroscopy (identifying characteristic peaks for C=O, N-H, and C-O stretches), and mass spectrometry.
Q3: Why has this compound gained attention in the context of C–H activation reactions?
A3: this compound functions as a directing group in transition-metal-catalyzed C–H activation reactions. [1-4, 7-11, 13-15, 19-21, 23, 26, 27] The CONHOMe group coordinates to the metal catalyst, directing it to selectively activate the ortho C–H bond on the aromatic ring.
Q4: Which transition metals are commonly employed in C-H activation reactions involving this compound?
A4: Palladium, rhodium, and ruthenium catalysts have been successfully utilized in C-H activation/functionalization reactions with this compound. [1-4, 7-11, 13-15, 19-21, 23, 26, 27] The choice of catalyst influences the reaction outcome and selectivity.
Q5: What types of reactions can be achieved using this compound as a directing group in C–H activation?
A5: A diverse range of reactions can be accomplished, including:
- Arylation: Coupling of N-methoxybenzamides with aryl halides or arylboronic acids to yield biaryl compounds or phenanthridinones. [, , , , ]
- Alkylation and Alkenylation: Introduction of alkyl or alkenyl groups at the ortho position using alkenes, allenes, or alkynes. [, , , , , , , , ]
Q6: How does the structure of the coupling partner influence the reaction outcome?
A7: The structure of the coupling partner significantly impacts selectivity and the final product formed. For instance, β-alkyl-substituted ketenimines yield 3-iminoisoquinolin-1(2H)-ones, while β-ester substituted ketenimines provide 3-aminoisoindolin-1-ones. [] Similarly, variations in alkynes lead to different product outcomes in reactions with N-methoxybenzamides. [, ]
Q7: What are the advantages of using this compound in these reactions?
A7: Key advantages include:
- Mild Reaction Conditions: Many transformations proceed efficiently under mild conditions, minimizing undesired side reactions. [, , , , , , , ]
Q8: What are the key steps involved in a typical C–H activation reaction of this compound?
A8: While the exact mechanism may vary depending on the catalyst and reaction conditions, common steps often involve:
Q9: What evidence supports the proposed mechanisms?
A9: Mechanistic studies often involve:
- Kinetic Isotope Effect (KIE) Experiments: KIE experiments help to determine if C–H bond cleavage is involved in the rate-determining step. []
- Isolation or Trapping of Intermediates: Isolation or spectroscopic characterization of reaction intermediates provides insights into the reaction pathway. [, ]
- Computational Studies: Density functional theory (DFT) calculations can model reaction pathways, transition states, and intermediates, supporting proposed mechanisms and rationalizing experimental observations. [, ]
Q10: How do substituents on the aromatic ring of this compound affect reactivity?
A11: Electronic and steric properties of substituents influence the rate of C–H activation and the regioselectivity of the reaction. [, , , ] Electron-donating groups typically increase the electron density of the aromatic ring, potentially enhancing the rate of electrophilic C–H activation.
Q11: Have there been explorations of modified this compound derivatives as directing groups?
A12: Yes, modifications to the this compound structure have been investigated to modulate reactivity or introduce additional functionality. For example, 2-amino-N-methoxybenzamides have been employed in the synthesis of 4(3H)-quinazolinones. []
Q12: How has computational chemistry been applied to the study of this compound in C–H activation?
A12: DFT calculations have been valuable in:
- Mechanistic Understanding: Elucidating reaction pathways, transition state structures, and the influence of different factors on reactivity and selectivity. [, ]
- Ligand Design: Computational studies can aid in the design of new ligands for metal catalysts, potentially leading to improved reactivity or selectivity. []
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